molecular formula C10H13ClN4 B2735857 N-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride CAS No. 2241141-56-8

N-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride

Cat. No. B2735857
CAS RN: 2241141-56-8
M. Wt: 224.69
InChI Key: IAAOXRNKZZNKDP-UHFFFAOYSA-N
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Description

“N-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these compounds involves various techniques and conditions, and the yield can vary .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involving triazole compounds can lead to a variety of derivatives with different properties . These reactions are often used to synthesize new compounds with potential therapeutic applications .


Physical And Chemical Properties Analysis

Triazole compounds exhibit various physical and chemical properties. For instance, they are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities .

Mechanism of Action

The anticancer activity of triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

While triazole compounds have shown promising therapeutic potential, their safety profile needs to be carefully evaluated. Some compounds have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The discovery and development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research will likely focus on the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAOXRNKZZNKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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